9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
58775-11-4 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-tert-butylfluoren-9-one |
InChI |
InChI=1S/C17H16O/c1-17(2,3)11-8-9-13-12-6-4-5-7-14(12)16(18)15(13)10-11/h4-10H,1-3H3 |
InChI Key |
BQDZXVFRUZZRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Contextualization Within Fluorenone Chemistry and Polycyclic Aromatic Ketones
9H-Fluoren-9-one is an aromatic organic compound characterized by a fluorene (B118485) backbone with a ketone group at the 9-position. sigmaaldrich.com This structure places it in the class of polycyclic aromatic ketones (PAKs). Fluorenones are recognized for their intriguing physicochemical and photophysical properties, which make them valuable in materials science and medicinal chemistry. researchgate.net They serve as precursors for a variety of organic electronic materials, including hosts for phosphorescent organic light-emitting diodes (PHOLEDs), and are used in the synthesis of functional polymers and dyes. sigmaaldrich.comchemicalbook.comujpronline.com The core structure of fluorenone is a π-conjugated system, which is fundamental to its electronic and optical applications. researchgate.net Numerous synthetic methods have been developed for fluorenones, including palladium-catalyzed carbonylative reactions and cyclization of biarylcarboxylic acids, allowing for the preparation of various substituted derivatives. nih.govorganic-chemistry.orgacs.org
Significance of the Tert Butyl Group in Molecular Architecture
The introduction of an alkyl substituent, such as the tert-butyl group (1,1-dimethylethyl), onto the fluorenone scaffold is known to significantly alter the molecule's properties. The tert-butyl group is particularly notable for its steric bulk and electronic effects.
Steric Hindrance: The primary effect of the bulky tert-butyl group is to introduce steric hindrance. This physical obstruction can prevent close packing of the molecules in the solid state, thereby inhibiting π-π stacking interactions between the aromatic cores. This disruption generally leads to enhanced solubility in organic solvents and improved thermal stability.
Electronic Influence: As an alkyl group, the tert-butyl substituent is electron-donating. This can influence the electronic properties of the fluorenone system, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These modifications can, in turn, affect the compound's optical and electrochemical behavior. In organic semiconductors, tert-butyl groups have been shown to improve transistor stability. mdpi.com
While these effects are well-established for related molecules like 2,7-di-tert-butyl-9H-fluorene-9-one, specific quantitative data on how a single tert-butyl group at the 2-position impacts the molecular architecture and functionality of 9H-fluorenone are not detailed in the available literature.
Overview of Key Research Domains
Direct Functionalization Approaches to 2-Substituted-9H-Fluoren-9-one
Direct functionalization offers an efficient route to 2-substituted-9H-fluoren-9-ones by modifying the pre-existing aromatic framework. These methods are often favored for their atom economy and straightforward nature.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for introducing functional groups onto aromatic rings. wikipedia.org In the context of synthesizing 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-, the Friedel-Crafts alkylation is a key strategy. This reaction involves the treatment of the parent 9H-fluoren-9-one or its precursor, 9H-fluorene, with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The substitution pattern on the fluorene (B118485) ring is directed by the existing functional groups. The carbonyl group at the C9 position of fluorenone is a deactivating group, directing incoming electrophiles to the meta-positions (primarily C2 and C7). The weakly acidic methylene (B1212753) bridge (C9) in fluorene makes it reactive, and substitution can occur at various positions on the aromatic rings. wikipedia.org The tert-butyl group is typically introduced at the C2 and C7 positions due to electronic effects.
Table 1: Representative Conditions for Friedel-Crafts Alkylation
| Reactant | Alkylating Agent | Catalyst | Position of Substitution |
|---|---|---|---|
| 9H-Fluorene | tert-butyl chloride | AlCl₃ | 2 and 2,7 |
This table is illustrative of general Friedel-Crafts conditions and outcomes.
Oxidative Transformation of Precursor Fluorenes
A prevalent and efficient method for the synthesis of 9H-fluoren-9-one and its derivatives is the oxidation of the corresponding 9H-fluorene precursor. researchgate.net For the target compound, this involves the synthesis of 2-(1,1-dimethylethyl)-9H-fluorene, followed by its oxidation. The precursor is typically prepared via Friedel-Crafts alkylation of 9H-fluorene.
The oxidation of the C9 methylene bridge of the fluorene ring system is a well-established transformation. A variety of oxidizing agents and conditions have been developed, ranging from classic stoichiometric oxidants to more modern catalytic, aerobic methods. researchgate.net
Several methods have been reported for this transformation:
Aerobic Oxidation: A highly efficient and green method involves the use of air or molecular oxygen as the terminal oxidant. researchgate.netrsc.org This reaction is often catalyzed by a strong base, such as potassium hydroxide (B78521) (KOH), in a solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net This approach is favored for its mild conditions and the formation of water as the only byproduct.
Chemical Oxidants: Traditional methods employ stoichiometric oxidants. Agents like chromium trioxide (CrO₃) in acetic acid or potassium dichromate (K₂Cr₂O₇) have been used, although these generate significant hazardous waste. researchgate.net
Metal-Free Oxidative Cyclization: Some modern approaches generate the fluorenone core and perform the oxidation in one step from biphenyl (B1667301) precursors. For instance, tert-butyl hydroperoxide (TBHP) can promote the oxidative cyclization of 2-(aminomethyl)biphenyls to yield substituted fluorenones. d-nb.infobeilstein-journals.org
Table 2: Comparison of Oxidation Methods for Substituted Fluorenes
| Method | Oxidant | Catalyst / Promoter | Typical Yields | Key Advantages |
|---|---|---|---|---|
| Aerobic Oxidation | Air / O₂ | KOH in THF/DMSO | High to Excellent researchgate.net | Environmentally friendly, mild conditions rsc.org |
| Chromic Acid Oxidation | CrO₃ / H₂SO₄ | None | Good | Well-established, reliable |
| TBHP-promoted Cyclization | TBHP | None (Metal-Free) | Fair to Good d-nb.info | Forms the ring and ketone simultaneously d-nb.info |
Multistep Synthetic Routes for Derivatives Bearing the 2-(1,1-dimethylethyl)- Moiety
For more complex derivatives or when direct functionalization is not feasible, multistep synthetic sequences are employed. These pathways allow for greater control over the final structure.
Convergent and Divergent Synthetic Pathways
Both convergent and divergent strategies can be envisioned for the synthesis of derivatives of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-.
Divergent Synthesis: A divergent strategy begins with a common core structure, in this case, 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-, which is then elaborated through various reactions to produce a library of related compounds. wikipedia.org For instance, the ketone at the C9 position can be a handle for further functionalization, such as conversion to a hydrazone followed by the Hantzsch thiazole (B1198619) synthesis to create fluorenyl-hydrazonothiazole derivatives. mdpi.com Similarly, electrophilic substitution reactions on the aromatic rings could introduce additional functional groups, leading to a diverse set of molecules from a single precursor.
Stereoselective Synthesis for Chiral Analogues
While 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- itself is achiral, chiral analogues can be synthesized. Chirality in fluorene derivatives is typically introduced either through the presence of a chiral center at the C9 position or by the synthesis of atropisomers with restricted rotation around a single bond.
The synthesis of enantiomerically pure compounds often relies on stereoselective methods. doi.org For fluorene derivatives, this can be achieved by:
Asymmetric Catalysis: Using chiral catalysts to control the stereochemical outcome of a reaction, such as an asymmetric addition to the C9 carbonyl group.
Dynamic Kinetic Resolution (DKR): This powerful technique combines the rapid racemization of a starting material with a kinetically controlled, stereoselective reaction. For example, a racemic alcohol at the C9 position (a fluorenol derivative) could be resolved using a lipase (B570770) enzyme in combination with a metal catalyst that facilitates racemization, leading to a single enantiomer of an ester product in high yield. mdpi.com
Chiral Auxiliaries: Attaching a chiral auxiliary to the fluorene core can direct subsequent reactions to occur stereoselectively. The auxiliary is then removed in a later step.
Green Chemistry Principles in the Synthesis of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in In the synthesis of fluorenones, several green approaches have been developed.
A key development is the use of aerobic oxidation to convert fluorenes to fluorenones. rsc.org This method aligns with several green chemistry principles:
Safer Solvents and Auxiliaries: While THF is commonly used, efforts are made to use more benign solvents or even solvent-less conditions. wisdomlib.org
Use of Renewable Feedstocks & Atom Economy: The use of air as the oxidant is a prime example of using an abundant, non-hazardous reagent. The reaction has high atom economy, with water being the main byproduct. mlsu.ac.in
Design for Energy Efficiency: Many aerobic oxidation protocols can be run at ambient or slightly elevated temperatures, reducing the energy requirements of the synthesis. google.com
Catalysis: The use of catalytic amounts of base (like KOH) is preferable to stoichiometric, and often hazardous, reagents like chromium compounds. researchgate.net
By replacing traditional, high-waste oxidation methods with modern, catalytic aerobic processes, the synthesis of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- can be made significantly more environmentally sustainable. semanticscholar.org
Solvent-Free and Aqueous Medium Reactions
The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. For fluorenone derivatives, both solvent-free and aqueous-based methods have been explored.
An efficient and practical route for preparing highly substituted fluorenones involves a solvent-free ruthenium trichloride (B1173362) mediated [2 + 2 + 2] cycloaddition of α,ω-diynes and alkynes. acs.orgnih.gov This approach represents a significant advancement in green chemistry, offering a solventless and atom-economical catalytic process to generate densely functionalized fluorenones. acs.orgnih.gov The reactions are typically conducted by heating the neat mixture of reactants with a catalytic amount of ruthenium trichloride under an inert atmosphere. acs.org This method's utility has been demonstrated on a gram scale, confirming its practicality for larger-scale synthesis. acs.org
In other contexts, the role of water in the reaction medium has been investigated. For the synthesis of fluoren-9-one thiosemicarbazones, it was observed that less aqueous reaction media, particularly when using glacial acetic acid as a catalyst, favored higher product yields. ujpronline.com Conversely, a patented method for preparing 9-fluorenone (B1672902) from fluorene utilizes an organic solvent containing water, highlighting that controlled amounts of water can be beneficial in specific oxidative processes. google.com Efficient Michael addition reactions have also been developed in a water suspension medium, suggesting the potential for aqueous-based syntheses for certain fluorenone derivatization steps. cmu.edu
Atom-Economical Catalytic Processes
Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy are inherently less wasteful.
Transition-metal-catalyzed [2 + 2 + 2] cycloaddition reactions are powerful and highly atom-economical methods for constructing complex aromatic carbocycles like fluorenones in a single step. acs.orgacs.org This reaction class is exemplary in its efficiency, as it combines three unsaturated molecules (e.g., a diyne and an alkyne) to form a six-membered ring system, with all atoms from the starting materials becoming part of the product. acs.orgrsc.orgacs.org The ruthenium-catalyzed domino redox isomerization/cyclization of tethered aminopropargyl alcohols is another example of an atom-economical process for creating nitrogen-containing heterocycles, a strategy that could be adapted for certain fluorenone analogues. nih.gov These catalytic processes avoid the use of stoichiometric reagents that would generate significant waste, aligning with the goals of sustainable chemical synthesis. acs.orgnih.gov
Advanced Catalytic Systems in Fluorenone Derivatization
The functionalization of the fluorenone scaffold often requires sophisticated catalytic systems to achieve high selectivity and yield. Ruthenium and Lewis acid catalysts have proven particularly effective in mediating complex transformations.
Ruthenium-Mediated Cycloaddition Reactions
Ruthenium catalysts are versatile tools for constructing the fluorenone core via cycloaddition reactions. nih.gov A notable example is the solvent-free [2 + 2 + 2] cycloaddition mediated by hydrated ruthenium trichloride (RuCl₃·nH₂O). acs.org This method allows for the efficient synthesis of highly substituted fluorenones from α,ω-diynes and various alkynes. acs.orgnih.gov The reaction proceeds by heating the components together, and the temperature can be adjusted to ensure full conversion of the starting materials. acs.org Research has shown that a catalyst loading of around 5 mol % is effective, though lower loadings can be used with a potential decrease in yield. acs.org This process is not only solvent-free but also demonstrates the power of ruthenium to catalyze complex C-C bond formations in an atom-economical fashion. acs.orgnih.gov
| Reactant 1 (Diyne) | Reactant 2 (Alkyne) | Catalyst | Condition | Yield |
|---|---|---|---|---|
| α,ω-diyne | Alkyne | RuCl₃·nH₂O (5 mol %) | Solvent-Free, 50-80°C, 2h | Up to 72% |
| α,ω-diyne | Alkyne | RuCl₃·nH₂O (2 mol %) | Solvent-Free, 80°C, 2h | 40% |
| α,ω-diyne (1 g scale) | Alkyne | RuCl₃·nH₂O (5 mol %) | Solvent-Free, 50°C, 2h | 71% |
Lewis Acid Catalysis in Complex Fluorenone Syntheses
Lewis acid catalysis is fundamental to many synthetic transformations involving aromatic compounds, including the synthesis of fluorenone precursors and their derivatives. The Friedel-Crafts acetylation of 9H-fluorene, for instance, is a classic method for preparing mono- and diacetyl-9H-fluorenes, which are valuable intermediates. scispace.comresearchgate.net This reaction typically employs aluminum chloride (AlCl₃) as the Lewis acid catalyst. scispace.comresearchgate.net The choice of solvent significantly impacts the product distribution; monoacetylation in chloroalkanes yields a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, while using an excess of reagents in dichloroethane can lead exclusively to 2,7-diacetyl-9H-fluorene in high yields. scispace.comresearchgate.net
More advanced applications include the use of boron trifluoride etherate (BF₃·Et₂O) to catalyze the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides. thieme-connect.de This reaction proceeds rapidly at room temperature to afford highly functionalized and conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yields. thieme-connect.de The catalyst plays a crucial role in activating the propargylic alcohol, likely leading to the formation of an allene (B1206475) carbocation intermediate. thieme-connect.de Optimization studies have confirmed that BF₃·Et₂O is a highly effective catalyst for this transformation, outperforming other Lewis acids, and that dichloromethane (B109758) is the most suitable solvent. thieme-connect.de
| Reactants | Lewis Acid Catalyst (0.1 eq) | Solvent | Time | Yield |
|---|---|---|---|---|
| 9-(phenylethynyl)-9H-fluoren-9-ol + 2-aminobenzamide | BF₃·Et₂O | Dichloromethane | 10 min | 65% |
| 9-(phenylethynyl)-9H-fluoren-9-ol + 2-aminobenzamide | BF₃·Et₂O (1.0 eq) | Dichloromethane | 10 min | 92% |
| 9-(phenylethynyl)-9H-fluoren-9-ol + 2-aminobenzamide | BF₃·Et₂O | Acetonitrile | 10 min | 55% |
| 9-(phenylethynyl)-9H-fluoren-9-ol + 2-aminobenzamide | BF₃·Et₂O | Methanol | 10 min | 45% |
| 9-(phenylethynyl)-9H-fluoren-9-ol + 2-aminobenzamide | None | Dichloromethane | 10 min | No Product |
Pathways of Electrophilic Aromatic Substitution on Fluorenone Rings
Electrophilic aromatic substitution (EAS) on the 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- ring system is governed by the interplay of the directing effects of the two key substituents: the deactivating, meta-directing carbonyl group at position 9, and the activating, ortho-, para-directing tert-butyl group at position 2.
The carbonyl group, through its electron-withdrawing inductive (-I) and resonance (-M) effects, deactivates the entire aromatic system towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions relative to the carbonyl group (positions 1, 3, 6, and 8), making the meta positions (2, 4, 5, and 7) relatively less deactivated.
Conversely, the tert-butyl group at position 2 is an activating group. It donates electron density to the aromatic ring primarily through an inductive effect (+I), stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. This activating effect is directed towards the ortho and para positions relative to the tert-butyl group. However, the bulky nature of the tert-butyl group can introduce significant steric hindrance, particularly at the adjacent ortho positions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-tert-butyl-9-fluorenone
| Position | Influence of Carbonyl Group (C9) | Influence of tert-Butyl Group (C2) | Predicted Reactivity |
|---|---|---|---|
| 1 | Deactivated (ortho) | Activated (ortho) | Low (steric hindrance) |
| 3 | Deactivated (ortho) | Activated (ortho) | Low (steric hindrance) |
| 4 | Deactivated (meta) | Deactivated (meta) | Moderate |
| 5 | Deactivated (meta) | - | Moderate |
| 7 | Deactivated (meta) | - | High |
Photochemical Reaction Mechanisms of Fluorenones and Alkylated Analogues
The photochemistry of fluorenones is characterized by the involvement of both singlet and triplet excited states, leading to a variety of reaction pathways including photo-oxidation, triplet state reactions, and photoisomerization.
The photodegradation of fluorene-based compounds, particularly those with alkyl substitutions, often involves photo-oxidation. nih.gov Upon photoirradiation, the fluorenone core can be excited to its triplet state, which can then interact with molecular oxygen to generate singlet oxygen, a highly reactive species. This singlet oxygen can then attack the fluorenone molecule or other organic substrates.
Furthermore, the presence of alkyl side chains can facilitate degradation through a radical chain process. nih.gov The initial step may involve hydrogen abstraction from the alkyl group by the excited fluorenone, leading to the formation of a radical intermediate. This radical can then react with oxygen to form peroxy radicals, which can propagate a chain reaction leading to the formation of ketonic defects and other degradation products. nih.gov Studies on fluorene oligomers have shown that increasing the proportion of alkyl substitution leads to a rapid decrease in photostability, highlighting the role of these side chains in the photo-oxidation process. nih.gov
The triplet excited state of fluorenone plays a central role in its photochemistry. Following photoexcitation to the singlet state, fluorenone can undergo efficient intersystem crossing (ISC) to the triplet state. The nature of the lowest excited singlet state (S₁) and triplet state (T₁) can be influenced by the solvent polarity. In nonpolar solvents, the S₁ state often has more n-π* character, which can facilitate ISC. In polar solvents, the π-π* character of the S₁ state may increase, affecting the efficiency of ISC.
The fluorenone triplet state can be quenched by various molecules, including amines. rsc.org The quenching mechanism can involve electron transfer from the amine to the triplet fluorenone, leading to the formation of a radical ion pair. The efficiency of this quenching process is influenced by the electronic properties of the quencher. For example, electron-donating substituents on anilines increase their efficiency as quenchers for the fluorenone triplet. rsc.org This reactivity is fundamental to processes like the photoreduction of fluorenone. Molecular oxygen is also an efficient quencher of triplet states. nih.gov
For fluorenone derivatives containing isomerizable groups, such as styryl substituents, photoisomerization is a prominent photochemical process. Studies on styryl-fluorenones have shown that cis-trans isomerization can occur via triplet intermediates, particularly in solvents of low polarity. The triplet state of the styryl-fluorenone is formed through intersystem crossing from the initially excited singlet state. The molecule can then undergo rotation around the carbon-carbon double bond in the triplet manifold, leading to isomerization.
The position of the substituent on the fluorenone ring can significantly affect the photoisomerization dynamics. For example, 2-substituted styryl-fluorenones have been observed to have triplet states with longer lifetimes compared to 1- and 4-substituted analogues, suggesting differences in the geometry and stability of the triplet intermediates. In polar solvents, photochemical processes from the singlet state, such as photoionization, can become more competitive with intersystem crossing and subsequent triplet-mediated isomerization.
Radical Intermediates and Their Role in Fluorenone Transformations
Radical intermediates are key players in many of the photochemical and thermal transformations of fluorenones. The photolysis of fluorenone in the presence of hydrogen donors, such as tertiary amines, can lead to the formation of the 9-hydroxyfluorenyl radical. rsc.org This process is believed to occur via electron transfer from the amine to the excited fluorenone, forming the fluorenone radical anion, which then abstracts a proton. rsc.org
Electron spin resonance (ESR) spectroscopy has been a valuable tool for the detection and characterization of these transient radical species. rsc.org The photolysis of fluorenone oxime derivatives has also been shown to generate iminyl and other carbon- and oxygen-centered radicals through the homolytic cleavage of the N-O bond. researchgate.net
Recent research has demonstrated the ability of photoexcited fluorenones to participate in radical-radical cross-coupling reactions. rsc.org This opens up new synthetic pathways for the functionalization of the fluorenone core, leading to the formation of 9-alkyl and other derivatives. rsc.org The stability of fluorenyl-based radicals can be enhanced through steric protection and spin delocalization, making them interesting targets for materials science applications. mdpi.com The formation of fluorenyl radicals can also be a key step in the thermal degradation and rearrangement of fluorene-containing structures. researchgate.net
Intramolecular Cyclization and Rearrangement Mechanisms
Intramolecular cyclization reactions are a cornerstone for the synthesis of the fluorenone skeleton and its derivatives. A classic approach involves the acid-mediated intramolecular Friedel-Crafts acylation of 2-phenylbenzoic acids. sci-hub.se This reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the adjacent phenyl ring, followed by cyclization and dehydration to yield the fluorenone.
More contemporary methods include metal-catalyzed dehydrogenative cyclizations. For instance, palladium-catalyzed dual C-H functionalization of benzophenones provides an efficient route to fluorenones. acs.org The mechanism of these reactions often involves the directed activation of C-H bonds ortho to the carbonyl group, followed by intramolecular coupling.
A notable intramolecular rearrangement and cyclization process involving fluorenones is the synthesis of spirobifluorenes. rsc.orgrsc.org This can be achieved through a Tf₂O-mediated dehydrative coupling of biaryls and fluorenones. rsc.orgrsc.org The proposed mechanism involves the activation of the fluorenone carbonyl group by Tf₂O, which facilitates a double C-C bond formation with the biaryl coupling partner. rsc.org Photochemical methods have also been developed for the synthesis of complex polycyclic structures from fluorenone precursors through intramolecular cyclizations involving radical intermediates. acs.orgnih.gov
Table 2: Summary of Mechanistic Pathways
| Reaction Type | Key Intermediates | Driving Force / Catalyst | Typical Products |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Arenium ion | Electrophile | Substituted fluorenones |
| Photo-oxidation | Singlet oxygen, peroxy radicals | UV light, O₂ | Ketonic defects, degradation products |
| Triplet State Reactions | Triplet excited state | Intersystem crossing | Isomers, photoreduction products |
| Photoisomerization | Triplet biradicaloid | UV light | Geometric isomers |
| Radical Transformations | 9-hydroxyfluorenyl radical, iminyl radicals | Photolysis, H-abstraction | 9-substituted fluorenones |
Metal-Free Cross-Dimerization Mechanistic Aspects
The metal-free cross-dimerization involving the 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- core represents a significant advancement in the synthesis of complex fluorenyl structures, avoiding the use of transition metal catalysts. preprints.org While the precise mechanistic details for this specific dimerization are a subject of ongoing research, a plausible pathway is believed to proceed through a base-mediated, single-electron transfer (SET) mechanism, leading to the formation of radical intermediates. researchgate.netacs.org The presence of the sterically bulky 2-(1,1-dimethylethyl) group, commonly known as a tert-butyl group, is thought to play a crucial role in directing the regioselectivity of the coupling and stabilizing the radical intermediates. mdpi.comchemrxiv.org
A proposed mechanism involves the initial deprotonation of a suitable coupling partner by a strong base, such as potassium tert-butoxide (KOtBu). This generates an anionic species that can then act as a single-electron donor. The 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- molecule, with its electron-deficient carbonyl group, can function as the electron acceptor.
The key steps of this proposed radical-mediated mechanism are as follows:
Initiation: A strong base abstracts a proton from a suitable pronucleophile, generating a carbanion. This carbanion then undergoes a single-electron transfer to the 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-, forming a radical anion of the fluorenone and a radical of the coupling partner.
Propagation: The fluorenone radical anion can then couple with the radical of the partner molecule to form a dimeric anionic intermediate. Subsequent protonation or further reaction steps would lead to the final cross-dimerized product. The steric hindrance provided by the tert-butyl group likely influences the position of the coupling, favoring the formation of specific isomers.
Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture or by reaction with a radical scavenger. The efficiency of the cross-dimerization is dependent on the relative rates of the propagation and termination steps.
The stability of the radical intermediates is a critical factor in the success of this type of transformation. The fluorenyl system itself provides significant resonance stabilization for a radical. Furthermore, the electron-donating nature of the tert-butyl group at the 2-position can further stabilize the radical intermediate through hyperconjugation and inductive effects. mdpi.com
Detailed research findings from analogous base-promoted, metal-free cross-coupling reactions support the plausibility of a radical-mediated pathway. For instance, the use of radical scavengers in similar systems has been shown to inhibit or completely shut down the reaction, providing strong evidence for the involvement of radical intermediates. acs.org
Interactive Data Table: Proposed Intermediates in the Metal-Free Cross-Dimerization of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-
| Intermediate | Structure | Description | Stabilizing Factors |
| 2-tert-butyl-9-fluorenone Radical Anion | A fluorenone core with a radical and an anionic charge delocalized over the aromatic system. | Formed via single-electron transfer to the fluorenone. | Resonance delocalization over the entire fluorenyl system; Electron-withdrawing effect of the carbonyl group. |
| Coupling Partner Radical | The radical species generated from the pronucleophile after single-electron transfer. | The nature of this radical depends on the specific coupling partner used in the reaction. | Dependent on the structure of the coupling partner. |
| Dimeric Anionic Intermediate | The species formed upon the coupling of the fluorenone radical anion and the coupling partner radical. | This intermediate is the direct precursor to the final product. | Resonance and inductive effects. |
Advanced Spectroscopic Characterization and Computational Modeling of 9h Fluoren 9 One, 2 1,1 Dimethylethyl Systems
High-Resolution Spectroscopic Probes for Electronic Structure and Dynamics
Spectroscopic techniques are crucial for understanding the electronic properties and dynamic behavior of molecules upon excitation. For a substituted fluorenone like 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-, these methods would reveal how the tert-butyl group influences the photophysics of the fluorenone core.
Steady-State and Time-Resolved Fluorescence Spectroscopy
Steady-state fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing insights into its electronic transitions. For the parent 9-fluorenone (B1672902), studies show that its absorption and emission spectra are sensitive to solvent polarity. The introduction of an electron-donating group like tert-butyl at the 2-position would be expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to the parent compound.
Time-resolved fluorescence spectroscopy would measure the decay of the fluorescence intensity over time, yielding the fluorescence lifetime of the excited state. For 9-fluorenone, lifetimes are highly dependent on the solvent environment. A systematic study of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- would involve measuring these properties in various solvents to build a comprehensive photophysical profile.
Hypothetical Data Table: Fluorescence Properties This table is illustrative and not based on experimental data for the specified compound.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) |
| Hexane | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available |
Infrared Spectroscopic Analysis of Carbonyl Vibrations
Infrared (IR) spectroscopy is used to identify functional groups and probe the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most prominent feature in the IR spectrum of fluorenones is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group.
For 9-fluorenone, this peak appears around 1715-1720 cm⁻¹. The position of this band is sensitive to the electronic environment. The electron-donating nature of the 2-tert-butyl group would be expected to slightly lower the vibrational frequency of the carbonyl group due to increased electron density in the π-system. Time-resolved IR spectroscopy could further probe the C=O bond in the electronically excited state, where its frequency is known to shift significantly, providing insight into the change in electronic structure upon excitation.
Quantum Chemical Calculations for Molecular and Electronic Properties
Computational chemistry provides a powerful complement to experimental studies, offering a molecular-level understanding of structure and properties.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a computational method used to calculate the ground-state electronic structure of molecules. A DFT study on 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- would begin with geometry optimization to find the most stable molecular structure. This would provide precise bond lengths and angles. Subsequent calculations would determine properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential. These calculations would quantify the electronic influence of the tert-butyl group on the fluorenone core.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of molecules in their excited states. For the target compound, TD-DFT would be employed to simulate the electronic absorption spectrum by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. The results would be compared with experimental UV-Vis spectra to validate the computational method and to assign the nature of the electronic transitions (e.g., n→π* or π→π*).
Ab Initio Calculations for Binding Energies and Conformations
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods could be used to study non-covalent interactions, such as the binding of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- with other molecules or ions. Furthermore, high-level ab initio calculations could be used to investigate the conformational landscape, particularly the rotational barrier of the tert-butyl group, and to calculate precise binding energies in molecular complexes.
Computational Studies of Molecular Conformation and Dynamics
Computational chemistry offers profound insights into the three-dimensional structure and dynamic behavior of molecules, complementing experimental data with a level of detail that is often difficult to achieve through empirical methods alone. For substituted fluorenone systems, computational studies are crucial for understanding how substituents influence the geometric and electronic properties of the core structure.
Conformational Analysis of tert-Butyl Substituted Fluorenones
The conformational preferences of substituted molecules are dictated by a delicate balance of steric and electronic effects. In the case of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-, the bulky tert-butyl group is the primary determinant of its conformational landscape.
Computational methods, particularly density functional theory (DFT), are employed to determine the most stable conformations by calculating the potential energy surface as a function of molecular geometry. For the 2-tert-butyl substituted fluorenone, the key conformational variable is the rotation around the C2-C(tert-butyl) single bond.
While the fluorenone core is largely planar, the attachment of a bulky substituent like the tert-butyl group can induce minor distortions in the ring system to alleviate strain. The energy barriers to rotation around the C-C bond connecting the tert-butyl group to the fluorenone ring are expected to be significant, effectively locking the molecule into a preferred conformation at room temperature. Quantum-chemical calculations, such as those at the B3LYP/cc-pVTZ level of approximation, have proven effective in reproducing the conformational preferences and geometrical parameters of molecules with tert-butyl groups. rsc.org
Molecular Dynamics Simulations (if relevant for specific derivatives)
While specific molecular dynamics (MD) simulations for 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- are not extensively reported in the literature, this computational technique is highly relevant for understanding the dynamic behavior of such molecules in condensed phases. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a "computational microscope" to view molecular behavior.
For a molecule like 2-tert-butyl-9H-fluoren-9-one, MD simulations could be used to investigate:
Solvation Dynamics: How the molecule interacts with and orients solvent molecules in a solution.
Rotational and Vibrational Motions: The dynamics of the tert-butyl group's rotation and the vibrational modes of the entire molecule in a realistic environment.
Intermolecular Interactions: The aggregation and self-assembly behavior in solution or on a surface, predicting how multiple molecules would interact and arrange themselves.
These simulations would provide valuable data on the thermodynamic and kinetic aspects of processes involving this fluorenone derivative, bridging the gap between its static conformational analysis and its macroscopic properties.
Experimental and Computational Thermodynamics of Fluorenone Derivatives
The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and phase behavior. For fluorenone and its derivatives, these properties have been investigated through a combination of experimental calorimetry and computational chemistry, leading to a well-validated set of thermodynamic data.
Experimental studies on the parent compound, 9-fluorenone, have utilized techniques such as adiabatic heat-capacity calorimetry, combustion calorimetry, and vapor pressure measurements (Knudsen effusion and static methods) to determine key thermodynamic quantities. nist.govacs.org These experimental results are often validated against computational calculations. nist.govresearchgate.net
For instance, statistical calculations based on molecular geometry optimization and vibrational frequencies calculated at the B3LYP/6-31+G(d,p) level of theory have shown excellent agreement with experimental molar entropies for 9-fluorenone. nist.gov Such studies provide benchmark data that can be used to understand the properties of substituted derivatives. The introduction of a 2-tert-butyl group would be expected to alter these properties in predictable ways, primarily due to the increase in molecular weight and changes in intermolecular forces.
A comprehensive study of 9-fluorenone yielded the following thermodynamic data, which serves as a crucial baseline for its derivatives. acs.orgfigshare.com
| Thermodynamic Property | Value (kJ·mol⁻¹) | Method |
|---|---|---|
| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | -11.4 ± 3.8 | Combustion Calorimetry |
| Standard Molar Enthalpy of Sublimation (298.15 K) | 95.1 ± 0.5 | Static Vapor Pressure Measurement |
| Standard Molar Enthalpy of Vaporization | - | Static Vapor Pressure Measurement |
| Standard Molar Enthalpy of Fusion | - | Calorimetric Methods |
The standard Gibbs energy for the oxidation of fluorene (B118485) to 9-fluorenone has also been determined from these results. figshare.com For 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-, one would anticipate a higher enthalpy of sublimation compared to the parent compound due to increased molecular weight and stronger van der Waals interactions imparted by the nonpolar tert-butyl group.
Surface Science Characterization: Scanning Tunneling Microscopy (STM) for Self-Assembly
Scanning Tunneling Microscopy (STM) is a powerful surface science technique that enables the visualization of surfaces at the atomic and molecular scale. It is particularly well-suited for studying the self-assembly of organic molecules on conductive substrates, providing direct real-space images of how molecules arrange themselves into ordered structures.
While STM studies specifically targeting 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- are not widely documented, the principles of organic molecule self-assembly and the capabilities of STM allow for well-founded predictions of its behavior. Studies on other planar aromatic molecules, such as perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) on graphene, demonstrate that molecules can form highly ordered, long-range structures, often in a herringbone arrangement. asu.edu The ordering in these systems is typically governed by a combination of molecule-molecule interactions (e.g., π-π stacking, hydrogen bonding) and molecule-substrate interactions. asu.edu
For 2-tert-butyl-9H-fluoren-9-one, the self-assembly process on a surface like graphite (B72142) or Au(111) would be significantly influenced by the presence of the bulky tert-butyl group. This group would act as a steric spacer, preventing the close-packed, co-planar π-π stacking that is characteristic of unsubstituted planar aromatic molecules.
The expected outcome of an STM investigation would be the formation of a two-dimensional molecular network where:
The tert-butyl groups dictate the intermolecular spacing, creating a more open, less dense monolayer compared to that of 9-fluorenone.
The molecules might arrange in patterns where the bulky groups are sterically accommodated, potentially forming rows or porous networks.
The interaction with the substrate would still play a role, but the dominant force in determining the 2D packing structure would likely be the steric repulsion between the tert-butyl groups.
STM would not only reveal the packing arrangement but also provide information on the orientation of the molecules relative to the substrate and to each other, offering critical insights into the intermolecular forces at play.
Structure Property Relationships and Functionalization Effects in 9h Fluoren 9 One, 2 1,1 Dimethylethyl Derivatives
Influence of the tert-Butyl Group on Molecular Electronics and Steric Hindrance
The bulky (1,1-dimethylethyl), or tert-butyl, group at the 2-position of the 9H-fluoren-9-one skeleton introduces significant steric hindrance. This spatial bulk is a critical factor that dictates the molecule's solid-state packing, intermolecular interactions, and solubility, which are all fundamental properties for its application in molecular electronics.
Effects on π-π Stacking Interactions
π-π stacking is a crucial non-covalent interaction that governs the charge transport properties in organic semiconducting materials. In the parent compound, 9H-fluoren-9-one, the planar aromatic systems can stack on top of each other, facilitating the orbital overlap necessary for charge mobility. For instance, in the crystal structure of fluoren-9-one oxime, a derivative of fluorenone, molecules exhibit π-π stacking interactions with an interplanar distance of 3.347 Å. nih.gov Similarly, other derivatives like 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one also show crystal packing stabilized by weak π-π stacking, with centroid-centroid distances around 3.7-3.8 Å. nih.gov
The introduction of the sterically demanding tert-butyl group at the 2-position of the fluorenone core disrupts this efficient face-to-face stacking. Its sheer size prevents adjacent molecules from achieving the close, parallel alignment necessary for strong π-π interactions. This steric hindrance can lead to a more twisted or offset arrangement in the solid state, which typically reduces the electronic coupling between molecules and can consequently lower charge mobility. However, this disruption can also be advantageous, as it can prevent the formation of undesirable aggregates that often quench luminescence in organic light-emitting diodes (OLEDs).
Enhanced Solubility in Organic Media
A significant practical advantage conferred by the tert-butyl group is the enhanced solubility of the fluorenone derivative in common organic solvents. The parent fluorene (B118485) and fluorenone molecules are known to be soluble in many organic solvents like acetone, benzene, and toluene, but are insoluble in water. chemister.ru The incorporation of bulky, nonpolar alkyl groups like the tert-butyl group further improves this solubility.
This enhancement is attributed to two main factors:
Disruption of Intermolecular Forces : The steric bulk of the tert-butyl group weakens the intermolecular crystal packing forces (like π-π stacking), making it easier for solvent molecules to surround and dissolve the individual fluorenone derivative molecules.
Favorable Solute-Solvent Interactions : The nonpolar nature of the tert-butyl group increases the van der Waals interactions with nonpolar and moderately polar organic solvents, leading to a more favorable enthalpy of solvation.
This improved solubility is highly beneficial for the solution-based processing of organic electronic devices, such as spin-coating or inkjet printing, which are more cost-effective than vacuum deposition methods.
Table 1: Solubility of Parent Fluorene Compounds This table provides context on the solubility of the core structures. The 2-(1,1-dimethylethyl)- derivative is expected to have enhanced solubility in the listed organic solvents.
Solubility Profile of Core Fluorene Structures| Compound | Water | Organic Solvents (e.g., Benzene, Toluene, Ethanol) | Reference |
|---|---|---|---|
| 9H-Fluorene | Insoluble | Soluble | wikipedia.org |
| 9H-Fluoren-9-one | Insoluble | Soluble to Very Soluble | chemister.ru |
Impact of Substituents on Photophysical Characteristics
The electronic nature and position of substituents on the fluorenone framework have a profound effect on its photophysical properties, including absorption, emission, and the dynamics of its excited states.
Modulation of Triplet State Energies and Intersystem Crossing
Solvatochromism and Emission Quantum Yields
Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule, which is particularly pronounced in molecules with a significant change in dipole moment upon excitation. Fluorenone-based donor-acceptor systems often exhibit solvatochromism.
The emission quantum yield (Φ_fl), which measures the efficiency of the fluorescence process, is also highly sensitive to the molecular environment and structure. For many fluorescent dyes, a common pathway for non-radiative decay involves intramolecular rotations or vibrations. In some 9-aryl-substituted isoquinolinium derivatives, for example, very low quantum yields in most solvents (Φ_fl ≤ 0.02) are attributed to a radiationless deactivation via a twisted intramolecular charge transfer (TICT) process. nih.gov The steric hindrance from a group like tert-butyl can restrict such torsional motions in the excited state, thereby blocking this non-radiative decay channel and potentially increasing the emission quantum yield.
Table 2: Example of Solvent Effects on Fluorescence Quantum Yield for a Cationic Dye This table illustrates the concept of how solvent can dramatically alter emission quantum yields, a principle applicable to substituted fluorenones.
Fluorescence Quantum Yield (Φ_fl) of Compound 4b in Various Solvents| Solvent | Fluorescence Quantum Yield (Φ_fl) | Reference |
|---|---|---|
| 1,1-Dichloroethane | 0.36 | nih.gov |
| Chloroform (CHCl₃) | 0.15 | nih.gov |
| Bromoform | 0.01 | nih.gov |
Intramolecular Excimer Formation
An excimer is an excited-state dimer that is formed when an excited molecule associates with a ground-state molecule of the same species. In some systems where two fluorene units are linked together, such as in di-9H-fluoren-9-yldimethylsilane, intramolecular excimer formation can be observed. nih.gov This process is characterized by a new, broad, and red-shifted emission band in the fluorescence spectrum. For instance, in the aforementioned diarylsilane, the locally excited state emits around 320 nm, while the excimer state emits at a longer wavelength of approximately 400 nm. nih.gov
For a single molecule like 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-, intramolecular excimer formation is not possible. However, the tert-butyl group plays a critical role in influencing intermolecular excimer formation. Its steric hindrance can prevent the close co-facial arrangement required for two molecules to form an excimer in the excited state. This is often a desirable trait in materials for lighting applications, as excimer emission is typically broad and can lead to color impurity and lower device efficiency.
Correlation Between Molecular Architecture and Optoelectronic Performance in 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- Derivatives
The optoelectronic properties of materials derived from 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- are intrinsically linked to their molecular structure. The fluorenone core acts as an electron-accepting moiety, which can be strategically functionalized to tune the material's performance for applications in organic electronics. The introduction of the 2-(1,1-dimethylethyl) group, a bulky tert-butyl substituent, influences solubility and molecular packing, which in turn affects the solid-state properties crucial for device performance.
Energy Band Alignment and Charge Transport Properties
Effective charge transport and proper energy band alignment are critical for the functionality of organic semiconductor devices. In derivatives of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-, these properties are governed by the electronic structure of the molecule. The fluorenone unit itself possesses a delocalized π-conjugated system that can facilitate charge carrier transport. nih.gov The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determine the ease of charge injection and transport, as well as the energy band alignment with adjacent layers in a device.
The ionization potential, which corresponds to the HOMO level, is a key parameter. For instance, studies on related fluorenone derivatives with phosphonic acid anchoring groups have shown ionization energy levels around 5.96 eV. nih.gov The introduction of different substituent groups onto the fluorenone backbone allows for the fine-tuning of these energy levels. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. This modulation is essential for matching the energy levels of electrodes and other active layers in devices like perovskite solar cells, ensuring efficient electron extraction and transport. nih.gov
The charge transfer integral, which describes the electronic coupling between adjacent molecules, is another crucial factor for efficient charge transport. whiterose.ac.uk Delocalized frontier molecular orbitals (FMOs) can promote faster charge transport by increasing this electronic coupling. whiterose.ac.uk The bulky 2-(1,1-dimethylethyl)- group can influence the intermolecular arrangement in the solid state, potentially hindering close π-π stacking but also preventing excessive aggregation, which can be detrimental to performance. Therefore, the molecular architecture must balance solubility, processability, and the electronic interactions necessary for good charge transport.
Design Principles for Donor-Acceptor (D-A) Systems
The electron-deficient nature of the fluorenone core makes it an excellent acceptor unit in donor-acceptor (D-A) type molecules. researchgate.net By attaching electron-donating groups to the 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- backbone, it is possible to create molecules with an intramolecular charge transfer (ICT) character. researchgate.net This ICT process is fundamental to the photophysical properties of the material, influencing its absorption and emission spectra. researchgate.net
Key design principles for these D-A systems include:
Donor Strength: The choice of the donor moiety significantly impacts the energy of the ICT state. Stronger donors lead to a more pronounced charge transfer and a red-shift in the emission spectrum.
Conjugation Length: Extending the π-conjugated system between the donor and acceptor can enhance charge separation and influence the emission wavelength.
These D-A systems are promising for applications in organic light-emitting diodes (OLEDs). researchgate.net Historically, fluorenone moieties in fluorene-based polymers were considered "green emission defects," but by strategically positioning donor groups, it is possible to convert this green emission into stable blue light emission. nih.gov This demonstrates that fluorenones can be deliberately designed as efficient blue emitters. nih.gov
Below is an interactive table summarizing the photophysical properties of a representative fluorenone-based D-A molecule.
| Compound | Donor Moiety | Acceptor Moiety | Max Emission (nm) | Quantum Yield (%) | Application |
| 3,6-bis(4-(bis(4-methoxyphenyl)amino)phenyl)-9H-fluoren-9-one | Triphenylamine | Fluorenone | 550 | 73 | OLEDs researchgate.net |
| Donor-Acceptor Fluorenone Derivative | Dibutylamino | Fluorenone | 450-500 (est.) | High (est.) | Bioimaging nih.gov |
| FG-Series π-conjugated molecules | Oligo(thiophene)s | Fluorenone | 410-423 | N/A | Photovoltaics researchgate.net |
Polymorphism and Crystalline Architectures in Functional Materials
The arrangement of molecules in the solid state significantly influences the bulk properties of organic materials, including their charge transport and optical characteristics. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in the design of functional materials based on 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-. researchgate.netresearchgate.net Different polymorphs can exhibit distinct physical and chemical properties. researchgate.net
Self-Assembly Motifs and Crystallization Control
The process of crystallization and self-assembly directs how individual molecules organize into ordered structures. cecam.org For fluorenone derivatives, intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding are the primary driving forces for self-assembly. nih.gov The 2-(1,1-dimethylethyl)- group, while enhancing solubility, also plays a role in directing the molecular packing through steric effects.
Scanning tunneling microscopy (STM) studies on fluorenone derivatives at solid/liquid interfaces have revealed the formation of various two-dimensional supramolecular assemblies. researchgate.net The final structure is often dependent on factors like the length of alkyl side chains, solute concentration, and the nature of the solvent. nih.govresearchgate.net For example, different patterns, including linear and cyclic motifs, can be observed by varying the side-chain length on the fluorenone core. researchgate.net Controlling these self-assembly processes is a key strategy for creating well-ordered thin films, which is essential for maximizing performance in electronic devices. rsc.org Living crystallization-driven self-assembly (CDSA) has emerged as a powerful method for controllably growing nanoparticles with defined shapes and sizes from crystallizable molecules. rsc.org
Noncentrosymmetric Structures for Nonlinear Optics
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, with applications in technologies like frequency conversion. A key requirement for second-order NLO activity, such as second-harmonic generation (SHG), is a noncentrosymmetric crystal structure. researchgate.netrsc.org If a crystal possesses a center of inversion, the bulk NLO effects are cancelled out.
Achieving a noncentrosymmetric packing arrangement is a significant challenge in crystal engineering. preprints.org For D-A molecules based on the 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- core, the molecular design must favor crystallization in one of the noncentrosymmetric space groups. This can be influenced by:
Molecular Shape: Introducing asymmetry into the molecule can disrupt centrosymmetric packing.
Chiral Centers: The presence of chirality often directs molecules to crystallize in noncentrosymmetric space groups.
Intermolecular Interactions: Strong, directional interactions like hydrogen bonds can be used to guide the molecules into a desired alignment.
While many organic compounds tend to crystallize in centrosymmetric space groups, extensive research into polymorphism has shown that noncentrosymmetric forms can sometimes be accessed under specific crystallization conditions. rsc.org The development of fluorenone derivatives that reliably form noncentrosymmetric structures is an active area of research for creating new, efficient NLO materials. researchgate.net
Based on a comprehensive search of available scientific literature, it has been determined that there is no specific research published on the applications of the chemical compound 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- in the fields of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaic Cells (OPVs), or Organic Field-Effect Transistors (OFETs) as outlined in the requested article structure.
Therefore, it is not possible to generate a scientifically accurate article focusing solely on the specified applications of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- due to the absence of foundational research in these areas. While the broader class of fluorenone-based compounds is utilized in advanced materials science, the specific derivative requested does not appear to have been a subject of investigation for these applications in the public scientific domain.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the compound 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- to generate a detailed article covering its applications within the highly specific outline you provided.
The requested topics—Nonlinear Optical (NLO) Materials, Chemical and Electrochemical Sensing Platforms, Energy Storage Technologies, and Light-Driven Molecular Devices—are advanced fields where research is often focused on derivatives of fluorenone with specific donor-acceptor functionalities tailored to these applications.
While the broader class of fluorenone-based materials has shown significant promise in these areas, the available research does not detail the synthesis, properties, or performance of the precise compound with a single 2-(1,1-dimethylethyl) substituent for the following applications:
Applications of 9h Fluoren 9 One, 2 1,1 Dimethylethyl in Advanced Materials Science
Light-Driven Molecular Devices and Switches:Molecular switches based on fluorene (B118485) typically require photoisomerizable groups or other functionalities that enable a reversible change in structure upon light irradiation. The 2-(1,1-dimethylethyl) substituent does not inherently provide this capability, and no research was found that incorporates this specific molecule into a light-driven device.
Due to the strict requirement to focus solely on 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- and to adhere to the provided outline, it is not possible to generate the requested article without speculating or including information on related but distinct compounds, which would violate the instructions. Further research may be necessary to characterize this specific compound for the advanced applications mentioned.
Future Research Directions and Emerging Paradigms in 9h Fluoren 9 One, 2 1,1 Dimethylethyl Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 2-tert-butyl-9H-fluoren-9-one is foundational to its study and application. While classical methods for the synthesis of substituted fluorenones, such as the oxidation of the corresponding fluorene (B118485), are well-established, future research will likely focus on developing more efficient and selective synthetic routes. One promising avenue is the use of palladium-catalyzed carbonylative C-C bond formation reactions. organic-chemistry.org These methods could allow for the direct synthesis of 2-tert-butyl-9H-fluoren-9-one from readily available starting materials like aryl halides and arylboronic acids, offering a more streamlined and versatile approach. organic-chemistry.org
Furthermore, the exploration of photocatalyzed intramolecular cyclization of biarylcarboxylic acids could provide a greener and more sustainable synthetic pathway. organic-chemistry.org This method utilizes light and a deoxygenative reagent to facilitate the formation of the fluorenone core, potentially reducing the need for harsh oxidizing agents. organic-chemistry.org The development of these novel synthetic strategies will be crucial for making 2-tert-butyl-9H-fluoren-9-one more accessible for further research and application.
| Synthetic Method | Potential Starting Materials | Key Advantages |
| Palladium-Catalyzed Carbonylative Cyclization | 2-bromo-tert-butylbenzene, 2-formylphenylboronic acid | High efficiency, good functional group tolerance |
| Photocatalyzed Intramolecular Cyclization | 2-(tert-butyl)-[1,1'-biphenyl]-2'-carboxylic acid | Environmentally friendly, mild reaction conditions |
| Aerobic Oxidation of 2-tert-butyl-9H-fluorene | 2-tert-butyl-9H-fluorene | High yield and purity |
Exploration of Unconventional Reactivity Modes and Catalytic Cycles
The reactivity of the carbonyl group in 2-tert-butyl-9H-fluoren-9-one is a key area for future investigation. While standard carbonyl reactions such as reduction to the corresponding alcohol and Wittig-type reactions are expected, the steric hindrance imposed by the tert-butyl group may lead to unconventional reactivity. nih.gov For instance, exploring the catalytic cycles involving this molecule could unveil novel transformations. The development of catalysts that can selectively activate the C-H bonds of the fluorene core in the presence of the tert-butyl group could lead to new functionalization strategies.
Moreover, the electron-withdrawing nature of the ketone in conjunction with the electron-donating tendency of the tert-butyl group could create a unique electronic environment, influencing the reactivity of the aromatic rings. Investigating electrophilic and nucleophilic aromatic substitution reactions on the 2-tert-butyl-9H-fluoren-9-one scaffold will be essential to fully understand its chemical behavior and to unlock its potential as a versatile building block in organic synthesis.
Integration into Hybrid Organic-Inorganic Materials and Supramolecular Systems
The planar and rigid structure of the fluorenone core, combined with the potential for functionalization, makes 2-tert-butyl-9H-fluoren-9-one an excellent candidate for incorporation into hybrid organic-inorganic materials and supramolecular assemblies. The tert-butyl group can play a crucial role in controlling the intermolecular interactions, preventing excessive aggregation and promoting the formation of well-defined nanostructures.
Future research could focus on the synthesis of metal-organic frameworks (MOFs) and other coordination polymers using 2-tert-butyl-9H-fluoren-9-one derivatives as organic linkers. mdpi.com The introduction of coordinating groups, such as pyridyl or carboxylate moieties, onto the fluorenone backbone would allow for the construction of complex, multidimensional architectures with potential applications in gas storage, catalysis, and sensing. mdpi.com The study of non-covalent interactions, such as hydrogen bonding and π-π stacking, in the solid-state structures of these materials will be critical for understanding and controlling their properties. mpg.de
| Type of Hybrid System | Potential Application | Key Design Feature |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Functionalized 2-tert-butyl-9H-fluoren-9-one as a linker |
| Supramolecular Gels | Smart materials, drug delivery | Controlled self-assembly through non-covalent interactions |
| Liquid Crystals | Display technologies | Anisotropic molecular shape and tunable intermolecular forces |
Advanced Computational Design for Predictive Materials Science
Computational chemistry offers a powerful tool for predicting the properties and behavior of new materials, and 2-tert-butyl-9H-fluoren-9-one is an ideal candidate for in-depth theoretical investigation. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict its electronic structure, optical properties, and excited-state behavior. These computational studies can provide valuable insights into the influence of the tert-butyl group on the molecular orbitals and transition energies, guiding the rational design of new materials with specific optoelectronic properties.
Furthermore, molecular dynamics (MD) simulations can be used to model the self-assembly of 2-tert-butyl-9H-fluoren-9-one in different environments, predicting the formation of supramolecular structures and their stability. By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new materials based on this promising molecular scaffold.
Expanding Applications in Optoelectronics and Smart Materials
The fluorene and fluorenone families of compounds have already demonstrated significant potential in the field of optoelectronics. The unique electronic properties of 2-tert-butyl-9H-fluoren-9-one, arising from the interplay between the electron-donating tert-butyl group and the electron-withdrawing ketone, make it a compelling target for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Future research should focus on the synthesis and characterization of polymers and small molecules incorporating the 2-tert-butyl-9H-fluoren-9-one unit. The bulky tert-butyl group could enhance the solubility and processability of these materials, while also influencing their solid-state packing and charge transport properties. Additionally, the exploration of this compound in the context of "smart" materials, such as those that respond to external stimuli like light or heat, could lead to the development of novel sensors and actuators.
Fundamental Studies on Excited State Dynamics and Energy Transfer in Complex Architectures
A thorough understanding of the excited-state dynamics of 2-tert-butyl-9H-fluoren-9-one is crucial for its application in optoelectronic devices. Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, can be used to probe the lifetimes and relaxation pathways of its excited states. nsf.govosaka-u.ac.jp Of particular interest is the potential for intersystem crossing to a triplet state, which could have implications for applications in phosphorescent OLEDs and photodynamic therapy. rsc.org
Furthermore, incorporating 2-tert-butyl-9H-fluoren-9-one into more complex molecular architectures, such as donor-acceptor systems, will allow for the study of energy and electron transfer processes. The tert-butyl group may influence the rates and efficiencies of these processes by modifying the electronic coupling and reorganization energies. These fundamental studies will not only advance our understanding of the photophysics of fluorenone derivatives but also provide the necessary knowledge for the design of highly efficient energy- and charge-transporting materials.
Q & A
Q. What are the standard synthetic routes for preparing 9H-Fluoren-9-one derivatives with tert-butyl substituents?
The tert-butyl group is typically introduced via Friedel-Crafts alkylation or Grignard reactions. For example, a Grignard reagent (e.g., tert-butylmagnesium bromide) reacts with 9H-fluoren-9-one under anhydrous THF conditions, followed by acidic workup to yield the substituted product. Optimization of stoichiometry (e.g., 3.0 equiv of Grignard reagent) and reaction time is critical to minimize side products .
Q. How can NMR spectroscopy confirm the structure of 2-(1,1-dimethylethyl)-9H-fluoren-9-one?
H NMR analysis reveals distinct aromatic proton signals (δ 7.20–7.60 ppm for fluorenyl protons) and singlet peaks for tert-butyl groups (δ ~1.30–1.50 ppm). C NMR confirms carbonyl (C=O, δ ~195 ppm) and quaternary carbons of the tert-butyl group (δ ~30–35 ppm). Integration ratios and coupling patterns validate substitution patterns .
Q. What challenges arise in measuring the solubility of this compound in organic solvents?
Solubility discrepancies may occur due to polymorphic forms or impurities. Experimental methods (e.g., gravimetric analysis) should be cross-validated with computational COSMO-RS models to resolve contradictions. For instance, NIST data shows fluorenone derivatives exhibit higher solubility in THF than in hexane due to polarity matching .
Q. Which crystallographic techniques are suitable for resolving structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SCXRD at 123 K with a synchrotron source can resolve disorder in substituents (e.g., tert-butyl groups) and hydrogen bonding networks. Data-to-parameter ratios >10:1 and R-factors <0.08 ensure reliability .
Q. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions?
The bulky tert-butyl group hinders electrophilic aromatic substitution at adjacent positions. Kinetic studies (e.g., monitoring by UV-Vis or GC-MS) show reduced reaction rates compared to unsubstituted fluorenone. Steric parameters (e.g., Tolman cone angles) can quantify this effect .
Advanced Research Questions
Q. How can computational methods reconcile contradictions between experimental and predicted solubility data?
Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) model solvation energies, while Molecular Dynamics (MD) simulations track solvent interactions. Discrepancies often arise from neglecting entropy changes or solvent clustering. Hybrid approaches (e.g., MD-DFT) improve accuracy .
Q. What mechanistic insights explain oxidative ring-opening reactions of tert-butyl-substituted fluorenols?
Oxidative ring-opening (e.g., with DDQ or TEMPO) proceeds via a radical intermediate, as evidenced by ESR spectroscopy. The tert-butyl group stabilizes transition states through steric and electronic effects, altering regioselectivity. Isotopic labeling (O) and kinetic isotope effects (KIE) validate pathways .
Q. How does the tert-butyl substituent affect charge transport in organic semiconductors?
Cyclic voltammetry (CV) and time-resolved microwave conductivity (TRMC) reveal that tert-butyl groups disrupt π-π stacking, reducing carrier mobility. However, they enhance solubility for solution-processed devices. Ultrafast spectroscopy (fs-TA) quantifies exciton diffusion lengths in thin films .
Q. What strategies optimize enantioselective synthesis of chiral fluorenone derivatives?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) induce enantioselectivity. HPLC with chiral stationary phases (CSPs) or VCD spectroscopy monitors enantiomeric excess. Substituent electronic effects (Hammett σ values) guide catalyst design .
Q. How can X-ray crystallography address disorder in tert-butyl-substituted fluorenone structures?
Low-temperature data collection (e.g., 100 K) and refinement with SHELXL using anisotropic displacement parameters resolve disorder. For severe cases, twinning or pseudosymmetry corrections are applied. Multi-conformer models improve R-factors to <0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
